methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Description
Methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a nitrogenous heterocyclic compound featuring a benzodiazole core fused with a benzene ring. The compound’s structure includes a methoxy group at position 6, a methyl ester at position 5, and a ketone group at position 2. These substituents modulate electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 6-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-4-7-6(11-10(14)12-7)3-5(8)9(13)16-2/h3-4H,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOGCYVOOIVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)OC)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzodiazole derivatives, characterized by a benzene ring fused to a diazole ring. The presence of methoxy and carboxylate groups contributes to its chemical reactivity and biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 3.1 µM , indicating strong activity against breast cancer cells .
- HCT116 and HEK293 Cell Lines : Other derivatives showed IC50 values ranging from 1.2 µM to 5.3 µM , suggesting a broad spectrum of anticancer activity .
These findings suggest that modifications in the molecular structure can enhance the antiproliferative potential of benzodiazole derivatives.
Antibacterial Activity
The compound also demonstrates antibacterial properties. In particular:
- Enterococcus faecalis : The minimum inhibitory concentration (MIC) was found to be 8 µM , indicating effective inhibition against this Gram-positive bacterium .
This antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidative Activity
Antioxidative properties are crucial for preventing oxidative stress-related damage in cells. This compound has shown:
- Enhanced antioxidative capacity compared to standard antioxidants like BHT (butylated hydroxytoluene) in various assays .
This antioxidative activity may contribute to its overall therapeutic potential by protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | MCF-7 | 3.1 | Antiproliferative |
| Study 2 | HCT116 | 4.0 | Antiproliferative |
| Study 3 | E. faecalis | 8 | Antibacterial |
| Study 4 | Various | <5 | Antioxidative |
These studies collectively indicate that structural modifications can significantly influence the biological activities of these compounds.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Synthetic Utility : The target compound’s ester and methoxy groups make it a versatile intermediate for further functionalization, analogous to benzodithiazine derivatives used in stepwise syntheses ().
- Biological Potential: Structural parallels to TCMDC-124514 () suggest untapped anti-parasitic applications, warranting targeted SAR studies.
- Crystallographic Considerations : Tools like SHELX and ORTEP-3 () could elucidate hydrogen-bonding patterns critical for solid-state stability and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
